

Spectroscopic Properties of Sodium Tartrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **sodium tartrate** (Na₂C₄H₄O₆), a compound of interest in various scientific and pharmaceutical applications. The following sections detail its characteristics as determined by Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, including data summaries and detailed experimental protocols.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. For **sodium tartrate**, the IR spectrum is characterized by absorptions corresponding to O-H, C-H, C=O, and C-O bond vibrations.

IR Spectral Data

The following table summarizes the key IR absorption bands observed for tartrate compounds. The exact peak positions for **sodium tartrate** may vary slightly depending on the sample preparation and physical state (e.g., dihydrate form).



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200-3500	Broad	O-H stretching vibrations (from hydroxyl groups and water of hydration)
~2976	Medium	Asymmetric C-H stretching
~2936	Medium	Symmetric C-H stretching
~1873, 1721	Strong	C=O stretching in carboxyl groups
~1589	Strong	Asymmetric stretching of COO-
~1412	Medium	Symmetric stretching of COO-
~1304	Medium	C-H in-plane bending
~1261, 1134	Medium	Combination of C-H in-plane and out-of-plane bending
~1068	Strong	C-O stretching of the C-OH group
~789, 679, 617, 523	Medium-Weak	C-H out-of-plane bending and other skeletal vibrations

Note: Data compiled from studies on tartrate-containing compounds.[1][2][3]

Experimental Protocol for Solid-State FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like **sodium tartrate** is the KBr pellet technique.[4][5]

Materials:

• Sodium tartrate sample



- Potassium bromide (KBr), spectroscopy grade, dried
- Agate mortar and pestle
- · Pellet press with die set
- FT-IR spectrometer

Procedure:

- Sample Preparation:
 - Weigh approximately 1-2 mg of the **sodium tartrate** sample.
 - Weigh approximately 100-200 mg of dry KBr.
 - Grind the KBr in an agate mortar to a fine powder.
 - Add the sodium tartrate sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture to minimize scattering of the infrared radiation.[4]
- Pellet Formation:
 - Transfer the powder mixture to the die of a pellet press.
 - Distribute the powder evenly in the die.
 - Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.[4]
- Spectral Acquisition:
 - Carefully remove the KBr pellet from the die.
 - Place the pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.

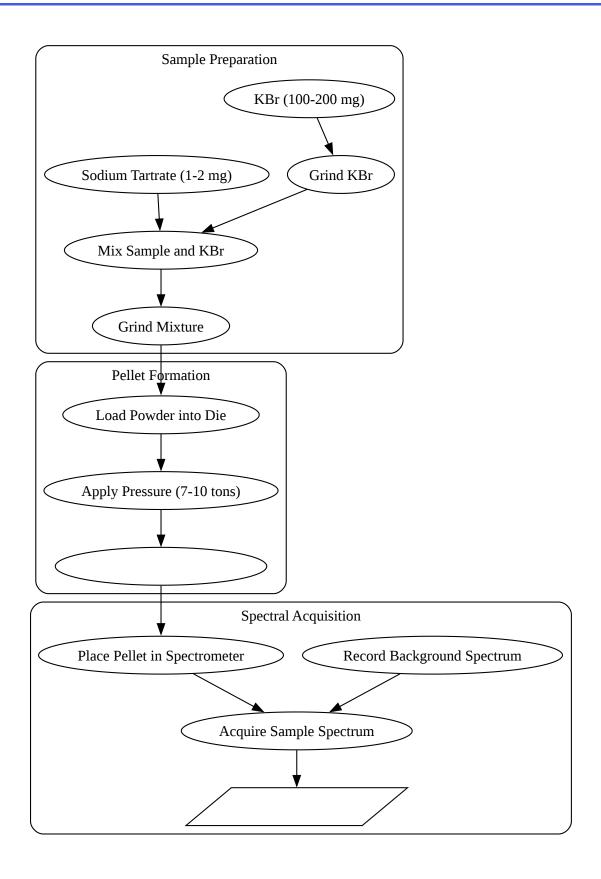
Foundational & Exploratory





- Acquire the IR spectrum of the **sodium tartrate** sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
- Process the spectrum as needed (e.g., baseline correction).





Click to download full resolution via product page



Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects changes in the polarizability of a molecule's electron cloud. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Raman Spectral Data

The Raman spectrum of **sodium tartrate** has been studied, often using single crystals to obtain detailed information about its vibrational modes.[6][7]

Wavenumber (cm ⁻¹)	Intensity	Assignment
83	-	Lattice Oscillation
230-3500	-	Internal oscillations of the tartrate ion and water molecules
481	Intense, Sharp	-
532	Intense, Sharp	-
889	-	-
990	-	-
1071	-	-
1118	-	-
1215	-	-
~1400	Weak	-
2947	-	Symmetric C-H stretching
3285	Least Intense	O-H stretching (water)
3399	Most Intense	O-H stretching (water)
3471	-	O-H stretching (water)
3514	-	O-H stretching (water)



Note: Data compiled from single-crystal Raman studies.[3][6][7][8] Intensities are qualitative and can vary with crystal orientation.

Experimental Protocol for Raman Spectroscopy

Materials:

- Sodium tartrate sample (single crystal or powder)
- Raman spectrometer with a laser excitation source (e.g., 253.6 nm or other visible/near-IR laser)
- · Microscope for sample alignment
- Sample holder (e.g., crystal mount or capillary tube for powder)

Procedure:

- Sample Mounting:
 - Single Crystal: Mount a single crystal of **sodium tartrate** on a goniometer head or a suitable stage that allows for precise orientation.
 - Powder: Pack the powdered sodium tartrate into a capillary tube or press it into a pellet.
- Instrument Setup:
 - Power on the laser and allow it to stabilize.
 - Select the appropriate laser excitation wavelength.
 - Calibrate the spectrometer using a known standard (e.g., silicon).
- Spectral Acquisition:
 - Place the mounted sample in the spectrometer's sample compartment.
 - Using the microscope, focus the laser beam onto the desired area of the sample.

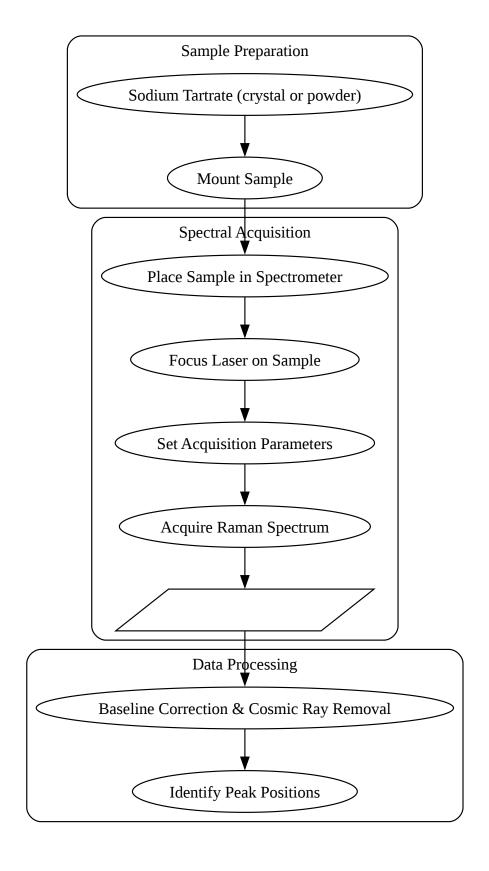






- Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. Be cautious with laser power to avoid sample degradation.
- For single-crystal studies, spectra can be recorded for different orientations of the crystal relative to the incident and scattered light directions to probe different tensor components.
 [6][7]
- Acquire the Raman spectrum.
- Data Processing:
 - Perform cosmic ray removal and baseline correction on the acquired spectrum.
 - Identify and record the peak positions (Raman shifts) and their relative intensities.





Click to download full resolution via product page



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the elucidation of molecular structure.

NMR Spectral Data

For **sodium tartrate** dissolved in deuterium oxide (D₂O), the symmetry of the tartrate dianion leads to simplified NMR spectra.

¹H NMR: Due to the C₂ symmetry axis in the tartrate molecule, the two methine protons (C-H) are chemically equivalent. This results in a single sharp peak in the ¹H NMR spectrum.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.5	Singlet	2 x CH

Note: The chemical shift for the closely related sodium bitartrate in D₂O is reported to be around 4.513 ppm.[9] A similar value is expected for disodium tartrate.

¹³C NMR: Similarly, the two methine carbons and the two carboxylate carbons are chemically equivalent, respectively. This results in two signals in the ¹³C NMR spectrum.

Chemical Shift (δ) ppm	Assignment
~75	C-OH
~180	COO-

Note: These are approximate chemical shifts based on typical values for similar functional groups. Specific data for **sodium tartrate** can be found in spectral databases.[5][10]

Experimental Protocol for Solution-State NMR Spectroscopy

Materials:



- Sodium tartrate sample
- Deuterium oxide (D₂O)
- NMR tube (5 mm) and cap
- Pipette and filter

Procedure:

- Sample Preparation:
 - Weigh approximately 5-25 mg of sodium tartrate for ¹H NMR, or 50-100 mg for ¹³C NMR.
 [11]
 - Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a small vial.
 - Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[11]
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
 - Place the sample in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the D₂O.
 - Shim the magnetic field to achieve good homogeneity and resolution.
- Spectral Acquisition:
 - Load a standard ¹H or ¹³C acquisition pulse program.
 - Set the acquisition parameters, including the number of scans, relaxation delay, and spectral width.

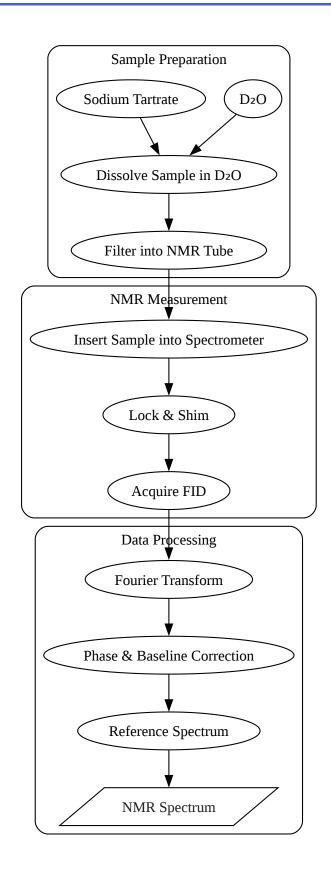






- Acquire the free induction decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the NMR spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Perform baseline correction.
 - Reference the spectrum. For samples in D₂O, the residual HDO peak can be used as a secondary reference, or an external standard can be used.
 - Integrate the peaks in the ¹H spectrum.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sodium tartrate(868-18-8) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. ias.ac.in [ias.ac.in]
- 6. ias.ac.in [ias.ac.in]
- 7. ias.ac.in [ias.ac.in]
- 8. SODIUM BITARTRATE(526-94-3) 1H NMR spectrum [chemicalbook.com]
- 9. Sodium tartrate dihydrate | C4H8Na2O8 | CID 12598458 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [Spectroscopic Properties of Sodium Tartrate: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3434845#spectroscopic-properties-of-sodium-tartrate-ir-raman-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com